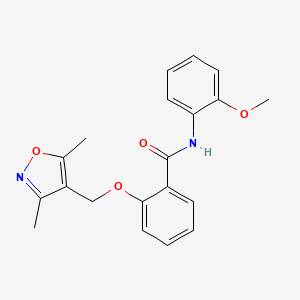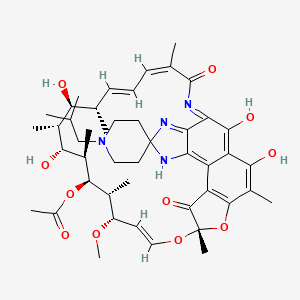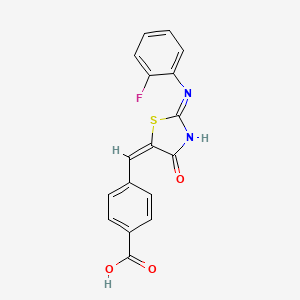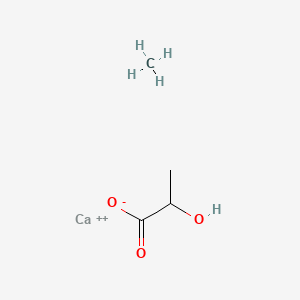![molecular formula C9H12ClFN6O4 B10855154 4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride" is an intriguing compound known for its complex structure and potential applications in various scientific fields. It comprises a pyrimidin-2-one ring substituted with an amino group, azido, fluoro, and hydroxyl groups attached to an oxolane ring. This compound often attracts attention in medicinal chemistry and pharmaceutical development due to its versatile biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride can be achieved through a multi-step organic synthesis. This typically involves:
Formation of the Pyrimidine Ring: : Starting from simpler precursors, the pyrimidine ring is constructed through a series of condensation reactions.
Oxolane Ring Construction: : The oxolane ring can be synthesized separately and then linked to the pyrimidine moiety through nucleophilic substitution.
Introduction of Functional Groups: : The azido, fluoro, and hydroxyl groups are introduced in subsequent steps using appropriate reagents under controlled conditions.
Final Purification: : The final compound is purified through crystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental compliance. Typical methods include batch processing and continuous flow techniques, utilizing high-throughput synthesis methods to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the azido and hydroxyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the fluoro and amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are employed.
Substitution: : Reagents such as halides, alkoxides, and nucleophiles facilitate various substitution reactions.
Major Products
The major products depend on the specific reaction conditions but typically include modified pyrimidine derivatives, altered oxolane rings, or derivatives with modified azido, fluoro, or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
This compound is notable for its potential in multiple research domains:
Chemistry: : Used in synthetic organic chemistry as an intermediate for more complex molecule synthesis.
Biology: : Investigated for its role in inhibiting or interacting with biological macromolecules.
Medicine: : Explored for antiviral, antibacterial, and anticancer properties.
Industry: : Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and altering their activity. This can inhibit or activate pathways involved in disease processes. The azido group may facilitate bioorthogonal reactions, making the compound a useful tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride can be compared with compounds such as:
4-amino-1-[(2R,4S,5R)-5-azido-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
4-amino-1-[(2R,4S,5R)-5-azido-3-hydroxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
These similar compounds share structural features but differ in their specific functional groups, which influences their reactivity and biological activity. The unique combination of the fluoro and azido groups in our compound imparts distinct chemical properties and biological activities, distinguishing it from other analogs.
Eigenschaften
Molekularformel |
C9H12ClFN6O4 |
|---|---|
Molekulargewicht |
322.68 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5?,6-,7-,9-;/m1./s1 |
InChI-Schlüssel |
MKMLHJHSIBILJH-UUORSLQBSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@](O2)(CO)N=[N+]=[N-])O)F.Cl |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)



![4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B10855116.png)
![(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)
![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)


![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)
